1,2:4,5-Di-O-isopropylidene-D-mannitol
Overview
Description
Synthesis Analysis
The synthesis of 1,2:4,5-Di-O-isopropylidene-D-mannitol involves the acetalation of D-mannitol. A notable method for synthesizing 1,2:5,6-di-O-isopropylidene-D-mannitol, a similar derivative, is described by Alvarenga et al. (2006), who improved the synthesis using zinc chloride as a catalyst in acetone, achieving an 87% yield. This approach demonstrates the efficiency and high yield achievable in synthesizing such isopropylidene derivatives of mannitol (Alvarenga, Carneiro, Silvério, & Saliba, 2006).
Molecular Structure Analysis
The molecular structure of 1,2:4,5-Di-O-isopropylidene-D-mannitol, like its analogs, features protective isopropylidene groups that protect the hydroxyl groups of mannitol. Mohammed et al. (2022) elucidated the structure of a similar compound, 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol, through single-crystal X-ray diffraction, highlighting the importance of such analyses in understanding the molecular conformations and interactions at play (Mohammed, Bhadbhade, & Read, 2022).
Scientific Research Applications
Synthesizing Polyhydroxy Compounds : It is used in the transesterification process with ethylene carbonate to synthesize polyhydroxy compounds (Komura, Yoshino, & Ishido, 1973).
Chirality Induction in Polymerizations : This compound serves as a template for chirality induction in cyclocopolymerizations of bis(4-vinylbenzoate) monomers with styrene (Uesaka et al., 1999).
Synthesis of Symmetric Tetrakis-Epoxide : The coupling reaction with α-dibromoxylene leads to the synthesis of a symmetric tetrakis-epoxide (Ballereau et al., 2001).
Production of Various Derivatives : It is used in chemical reactions to produce various derivatives, such as 1,2-di-O-acetyl-1,4-anhydro-d-mannitol (Ishido, Komura, & Yoshino, 1976).
Route to 2-Deoxy-2-Fluoro-D-Glucose : The reaction with potassium hydrogenfluoride in ethylene glycol provides a route to 2-deoxy-2-fluoro-d-glucose (Szarek et al., 1986).
Equilibrium Product in Isopropylidenation : It is the main equilibrium product of isopropylidenation of d-mannitol under neutral conditions (Chittenden, 1980).
Potential Ulcerostatic Agents : Derivatives such as 1,2:5,6-di-O-isopropylidene-D-mannitol show potential as ulcerostatic agents (Kuszmann & Sohár, 1977).
Cross-Linking Proteins and Molecular Scaffolding : 1-O-methyl-D-mannitol can be used in chemical research for its ability to cross-link proteins and act as a scaffold for other molecules (Bayne et al., 1967).
Improved Yield in Synthesis : The synthesis using D-mannitol as starting material improved to 87% yield with zinc chloride as catalyst (Alvarenga et al., 2006).
Insights into Structure and Function of 1,3-Dioxane Rings : The synthesis of 2,3:4,5- and 2,4:3,5-di-O-isopropylidene-d-mannitol provides insights into the structure and function of 1,3-dioxane rings in these derivatives (Gawrońska, 1988).
Diastereoselective Amidolysis : The C2-symmetric building block 1,2:5,6-di-N,O-carbonyl-1,6-diamino-3,4-O-isopropylidene-D-mannitol can be synthesized and used in various diastereoselective amidolysis reactions (Zelgert et al., 2002).
Synthesis of Non-Ionic Surfactants : 1-O-lauroyl-d-mannitol, a non-ionic surfactant, was synthesized using a chemo-enzymatic pathway (Pinna, Salis, & Monduzzi, 2004).
Intermediate in Synthesis of Glycerides and Phosphoglycerides : 1,2-isopropylidene-SN-glycerol is used as a general intermediate for the synthesis of glycerides and phosphoglycerides (Eibl, 1981).
Improved Selectivity and Yield in Organic Synthesis : The improved synthesized (4S)-4,5-O-Isopropylidenepent-(2Z)-enoate has improved selectivity and yield over previous literature procedures (Koenig, Löwe, & Austin, 2002).
Models of Gemini Surfactants : D-mannitol substituted ether-linked bis-1,2,3-triazoles represent models of gemini surfactants (Mohammed, Abboud, & Alghanimi, 2012).
Efficient Route to KDO Derivatives : An efficient route to 3-deoxy-d-manno-2-octulosonic acid (KDO) derivatives is presented via a 1,4-cyclic sulfate approach (Klein et al., 1989).
Isolation and Characterization of Novel Compounds : The novel 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol was isolated and characterized (Koerner, Voll, & Younathan, 1977).
Comparative Study in Synthesis : A comparative study on the synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol was conducted, with one method providing the highest yield (Kuszmann, Tomori, & Meerwald, 1984).
Cytostatic Activity : 1,2:5,6-dianhydro-3,4-dideoxy-erythro- and D-threo-hex-E-3-enitols exhibit different cytostatic activities (Kuszmann & Sohár, 1980).
Radiopharmaceutical Application : The 18F-labelled analogue of 2-deoxy-2-fluoro-D-glucose is important in medical imaging (Szarek, Hay, & Perlmutter, 1983).
properties
IUPAC Name |
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2)15-6-8(17-11)9(14)10-7(5-13)16-12(3,4)18-10/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMMCZAVXJINCZ-ZYUZMQFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C2C(OC(O2)(C)C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H]2[C@H](OC(O2)(C)C)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:4,5-Di-O-isopropylidene-D-mannitol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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